![molecular formula C11H14ClNO2 B1422939 2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide CAS No. 1184688-99-0](/img/structure/B1422939.png)
2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide is characterized by a chloro-functional group and a phenyl ring. The InChI code for this compound is 1S/C11H14ClNO2/c1-15-8-10-4-2-3-9 (5-10)7-13-11 (14)6-12/h2-5H,6-8H2,1H3, (H,13,14) .Physical And Chemical Properties Analysis
2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide has a molecular weight of 227.69 . The IUPAC name for this compound is 2-chloro-N-[3-(methoxymethyl)benzyl]acetamide .Scientific Research Applications
Herbicide Metabolism and Environmental Impact
Research has shown that compounds similar to 2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide, such as chloroacetamide herbicides, undergo complex metabolic processes in both human and rat liver microsomes. These processes involve the formation of DNA-reactive compounds and intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide, which can be bioactivated to carcinogenic products. This understanding is crucial in assessing the environmental and health impact of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil Interaction and Herbicide Efficacy
Studies on chloroacetamide herbicides, including similar compounds to 2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide, have demonstrated that factors like wheat straw cover and irrigation significantly affect the reception of these herbicides in soil. This influences their herbicidal activity, highlighting the importance of understanding soil-herbicide interactions for effective agricultural applications (Banks & Robinson, 1986).
Chemical Synthesis and Characterization
Research on similar chloroacetamide compounds has explored synthetic pathways, leading to the development of compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide. This involves steps like acetylation, esterification, and ester interchange. Such synthesis research contributes to the broader understanding of chemical properties and potential applications of chloroacetamide derivatives (Zhong-cheng & Wan-yin, 2002).
Adsorption and Mobility in Soil
Research has indicated a positive correlation between the adsorption of chloroacetamide herbicides and soil organic matter, clay content, and surface area. This understanding of adsorption and mobility in soil is crucial for predicting the environmental behavior and efficacy of these herbicides (Peter & Weber, 1985).
Safety and Hazards
The safety information for 2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor/physician if you feel unwell .
properties
IUPAC Name |
2-chloro-N-[[3-(methoxymethyl)phenyl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-8-10-4-2-3-9(5-10)7-13-11(14)6-12/h2-5H,6-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLUQLLJSZKKCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=C1)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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